

In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

Cat. No.: B12379679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite**, a critical building block in the chemical synthesis of RNA. The document details its physicochemical properties, a standard experimental protocol for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite is a protected ribonucleoside phosphoramidite essential for the automated synthesis of RNA oligonucleotides. The protecting groups, including the 5'-dimethoxytrityl (DMT), the 2'-O-tert-butyldimethylsilyl (TBDMS), the N2-dimethylformamidine (dmf), and the 3'-cyanoethyl (CE) phosphoramidite, ensure the correct sequential addition of nucleotides and prevent unwanted side reactions during synthesis.

The quantitative data for this compound is summarized in the table below.

Property	Value
Molecular Weight	955.16 g/mol [1] [2] [3] [4] [5]
Molecular Formula	C ₄₉ H ₆₇ N ₈ O ₈ PSi [1] [2] [5]
CAS Number	149559-87-5 [1] [4] [5]
Appearance	White to light yellow powder [5]
Purity	Typically ≥98.0% (by HPLC) [5]
Storage Condition	-20°C [5]

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The following is a detailed methodology for the incorporation of **DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite** into an RNA oligonucleotide using an automated solid-phase synthesizer. This process follows a cyclical four-step reaction for each nucleotide addition. [\[2\]](#)

Materials and Reagents:

- Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
- Phosphoramidites: DMT-2'-O-TBDMS protected phosphoramidites (including the title compound) dissolved in anhydrous acetonitrile.
- Activator: A solution of a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole, in anhydrous acetonitrile. [\[1\]](#)[\[6\]](#) The use of these more potent activators is recommended over 1H-tetrazole for the sterically hindered 2'-O-TBDMS protected phosphoramidites to ensure high coupling efficiency. [\[1\]](#)
- Deblocking Reagent: A solution of a mild acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in a non-reactive solvent like dichloromethane or toluene for detritylation.
- Capping Reagents: A two-part system typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).

- Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
- Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle:

- Detritylation (Deblocking): The synthesis begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. The deblocking reagent is passed through the synthesis column, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
- Coupling: The **DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite** solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside, creating a phosphite triester linkage. This step is typically allowed to proceed for a few minutes to ensure high coupling efficiency (>99%).^[7]
- Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. The capping reagents are introduced into the column, effectively acetylating any free 5'-hydroxyls.
- Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester. The oxidizing solution is passed through the column, completing the addition of one nucleotide.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This is a multi-step process:

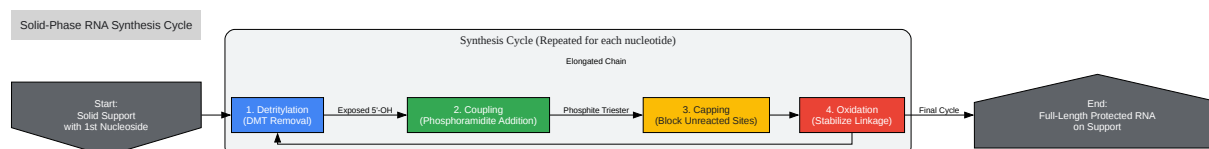
- Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated aqueous ammonia and ethanolic methylamine.^[1] This cleaves the succinyl

linkage to the support, removes the cyanoethyl protecting groups from the phosphate backbone via β -elimination, and removes the dmf protecting group from the guanine base.[1]

- **2'-O-TBDMS Group Removal:** The silyl protecting groups on the 2'-hydroxyls are removed using a fluoride-containing reagent. Triethylamine tris(hydrofluoride) (TEA·3HF) is commonly used for this step as it provides a clean and complete deprotection.[1][8] The reaction is typically heated to drive it to completion.
- **Purification:** The final deprotected RNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the four-step cyclical process of solid-phase RNA synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379679#molecular-weight-of-dmt-2-o-tbdms-g-dmf-ce-phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com